molecular formula C9H8O2 B1171002 Benzofuran-4-ylmethanol CAS No. 173470-67-2

Benzofuran-4-ylmethanol

Cat. No. B1171002
CAS RN: 173470-67-2
M. Wt: 148.16
InChI Key:
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Description

Synthesis Analysis

Benzofuran derivatives have been synthesized through various methods, demonstrating the versatility of approaches in accessing this class of compounds. For instance, a protocol has been developed for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, showcasing the multi-step synthesis involving bromoethanone as a key intermediate (Bhovi K. Venkatesh et al., 2010). Additionally, the synthesis of 2-benzofuran-2-ylacetamides via sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization demonstrates the complexity and efficiency of modern synthetic routes (B. Gabriele et al., 2007).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, such as Benzofuran-4-ylmethanol, is characterized by computational and spectroscopic methods, providing insights into their reactivity, optoelectronic properties, and potential applications. For example, studies involving density functional theory (DFT) calculations offer detailed analyses of vibrational modes, NMR chemical shifts, and electronic properties, facilitating a deeper understanding of the compound's molecular behavior (Sudhir M. Hiremath et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives participate in a wide range of chemical reactions, reflecting their versatility in synthetic chemistry. For instance, copper-catalyzed, C-C coupling-based one-pot tandem reactions have been employed for the synthesis of functionalized benzofurans, highlighting the strategic use of metal catalysis in constructing complex molecules efficiently (Yunyun Liu et al., 2014). Furthermore, the synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines through catalyst-free reactions showcases the development of greener synthetic methodologies (Bakr F. Abdel-Wahab et al., 2023).

Physical Properties Analysis

The physical properties of benzofuran derivatives are crucial for their potential applications in materials science and organic electronics. Investigations into the optoelectronic properties of these compounds, including their fluorescent behavior and quantum yield, are essential for designing new materials with specific functionalities. Studies have shown that certain benzofuran derivatives exhibit promising fluorescent properties, which could be tailored for use in organic light-emitting diodes (OLEDs) and sensors (Y. Bodke et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and related derivatives are characterized by their reactivity patterns, which include participation in cycloaddition reactions, C-H functionalization, and annulation processes. These reactions are fundamental to constructing benzofuran scaffolds with diverse functional groups, enabling the synthesis of complex molecules with high precision and efficiency. Innovative methodologies, such as Rh/Co relay catalyzed C-H functionalization/annulation, have been developed to synthesize benzofuran-3(2 H)-one scaffolds, highlighting the continuous advancement in the field of synthetic organic chemistry (W. Yuan et al., 2019).

Scientific Research Applications

  • Synthesis of Biological Agents : A protocol for synthesizing derivatives of benzofuran, which showed antimicrobial and analgesic activity, has been developed. This highlights the potential of benzofuran derivatives in pharmaceutical applications (Bhovi K. Venkatesh, Bodke Y., & Biradar S., 2010).

  • Identification in Internet Purchased Products : The study of benzofuran positional isomers, specifically in the context of 'research chemicals', showcases the importance of these compounds in forensic and regulatory sciences (A. Stańczuk, Morris N., Gardner E. A., & Kavanagh P., 2013).

  • Bioactivity and Synthesis of Benzofuran Derivatives : Benzofuran compounds are found to have significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This review emphasizes the importance of benzofuran compounds as potential natural drug lead compounds (Yu-hang Miao et al., 2019).

  • Benzofuran Inhibitors in Pharmaceuticals : The review highlights the broad range of biological activity of benzofuran derivatives and their applications in pharmaceuticals, agriculture, and polymers, with a focus on their role as inhibitors against various diseases and viruses (K. Dawood, 2019).

  • Antimicrobial Agents : Benzofuran and its derivatives have emerged as suitable structures for antimicrobial therapy, and some derivatives have been used in the treatment of skin diseases (Asha Hiremathad et al., 2015).

  • Anticancer Activity of Benzofuran Substituted Chalcones : This study describes the synthesis and evaluation of benzofuran-substituted chalcones for their anticancer activity, indicating the potential of these compounds in cancer therapy (D. Coskun et al., 2016).

  • Total Synthesis of Natural Products with Benzofuran : The review focuses on the synthesis of natural products containing benzofuran, highlighting the biological activities and synthetic approaches of these compounds (M. Heravi et al., 2017).

  • Electroluminescence Properties : This study describes a novel synthetic route to benzofuran-fused phosphole derivatives and their potential for opto-electronic applications (Hui Chen et al., 2013).

Future Directions

Benzofuran compounds, including Benzofuran-4-ylmethanol, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research in this area is expected to focus on the development of new therapeutic agents and the establishment of structure–function relationships .

properties

IUPAC Name

cyclopenta[b]pyran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEJTTGEIISOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(OC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742415
Record name (Cyclopenta[b]pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173470-67-2
Record name (Cyclopenta[b]pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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